Pirolate

Vue d'ensemble

Description

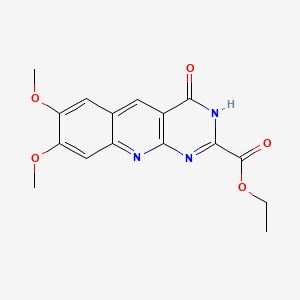

Pirolate, également connu sous le nom de CP-32,387, est un antagoniste du récepteur H1 de l'histamine avec une structure chimique tricyclique. Il a été breveté en tant qu'« antiallergique » mais n'a jamais été commercialisé. Le composé a une formule moléculaire de C16H15N3O5 et une masse molaire de 329,312 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Pirolate implique la formation de sa structure tricyclique par une série de réactions chimiques. Les étapes clés comprennent :

Formation du noyau pyrimidoquinoléine : Ceci implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction de groupes fonctionnels : Les groupes diméthoxy et carboxylate sont introduits par des réactions spécifiques, telles que la méthylation et l'estérification.

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle du this compound ne soient pas bien documentées en raison de son utilisation limitée, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à grande échelle pour les étapes de cyclisation et de fonctionnalisation.

Analyse Des Réactions Chimiques

Types de réactions

Le Pirolate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, par exemple en réduisant l'ester carboxylate en alcool.

Substitution : Les réactions de substitution nucléophile peuvent remplacer certains groupes dans la molécule par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les nucléophiles sont utilisés dans des conditions appropriées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

Anesthetic Applications

Reduction of Secretions

- Purpose : Pirolate is utilized before and during surgical procedures to reduce secretions from the mouth, throat, and stomach. This is crucial in preventing aspiration and ensuring a clear airway during intubation.

- Mechanism : By blocking acetylcholine receptors, this compound decreases saliva production and gastric secretions, thereby minimizing complications associated with excess fluids during surgery .

Management of Heart Rhythm

- Purpose : It helps in managing heart rhythm irregularities that may arise during anesthesia.

- Case Study : In a reported case involving a patient with Arnold-Chiari malformation, this compound was administered to reverse muscle relaxation effects and stabilize heart rate during anesthesia .

Gastroenterological Applications

Peptic Ulcer Disease

- Purpose : this compound is effective in treating peptic ulcer disease by reducing gastric acid secretion. This reduction aids in the healing of ulcers and alleviates pain associated with the condition.

- Clinical Insight : The use of this compound in conjunction with other medications has shown promising results in managing symptoms and promoting healing in patients suffering from peptic ulcers .

Side Effects and Considerations

While this compound is generally safe for use, it can cause side effects such as urinary retention, blurred vision, and increased heart rate. These effects necessitate careful monitoring by healthcare professionals during administration .

Comparative Data on Efficacy

To understand the efficacy of this compound compared to other anticholinergic agents, a comparative analysis can be beneficial. Below is a table summarizing key attributes:

| Attribute | This compound | Glycopyrrolate | Atropine |

|---|---|---|---|

| Primary Use | Reducing secretions | Reducing secretions | Cardiac emergencies |

| Onset of Action | Rapid (within minutes) | Moderate (15-30 min) | Rapid (within minutes) |

| Duration of Action | Short (2-4 hours) | Long (4-6 hours) | Short (1-2 hours) |

| Common Side Effects | Blurred vision | Dry mouth | Tachycardia |

Mécanisme D'action

Pirolate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of histamine. This prevents histamine from exerting its effects, such as causing allergic reactions. The molecular targets include the histamine H1 receptors located on various cells, and the pathways involved include the inhibition of histamine-mediated signaling cascades .

Comparaison Avec Des Composés Similaires

Composés similaires

Diphenhydramine : Un autre antagoniste du récepteur H1 de l'histamine avec une structure chimique différente.

Chlorphéniramine : Un antihistaminique similaire avec une structure tricyclique différente.

Cetirizine : Un antihistaminique de deuxième génération avec moins d'effets sédatifs.

Unicité

Le Pirolate est unique en raison de sa structure tricyclique spécifique et de son antagonisme puissant du récepteur H1 de l'histamine. Contrairement à certains autres antihistaminiques, le this compound n'a jamais été commercialisé, ce qui en fait principalement un composé d'intérêt pour la recherche plutôt que pour une utilisation clinique .

Activité Biologique

Pirolate, a compound belonging to the class of pyrrole derivatives, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies that illustrate its potential therapeutic applications.

This compound exhibits a range of biological activities primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

- Induce Apoptosis : this compound triggers programmed cell death in cancer cells through intrinsic and extrinsic pathways. Studies indicate that it activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins, leading to the activation of caspases, which are crucial for apoptosis .

- Inhibit Kinase Activity : The compound has demonstrated inhibitory effects on various kinases involved in cell proliferation and survival. For instance, it shows nanomolar inhibition against Aurora kinase A (AURKA) and epidermal growth factor receptor (EGFR), which are critical in cancer progression .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. Notably, a pyrrole derivative similar to this compound exhibited an IC50 value of 294.5 nM against HL-60 cells, indicating significant antiproliferative activity .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Kilic-Kurt et al. demonstrated that a pyrrole-based compound similar to this compound significantly reduced tumor mass in murine models at doses much lower than conventional chemotherapeutics. This study highlighted the compound's potential as an effective anticancer agent with fewer side effects compared to traditional therapies .

Case Study 2: Kinase Inhibition

In another investigation, researchers synthesized a series of pyrrolo[2,3-d]pyrimidines and tested their kinase inhibitory activities. One compound showed dual inhibition of AURKA and EGFR with IC50 values of 1.99 μM and 3.76 nM, respectively. These findings underscore the potential of this compound derivatives in targeting critical signaling pathways in cancer cells .

Research Findings Summary

Propriétés

IUPAC Name |

ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDJDJMACBOHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203660 | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-05-8 | |

| Record name | Pirolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIROLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pirolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIROLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.